

# A Technical Guide to (S)-1-Boc-3aminopyrrolidine: Synthesis, Properties, and Applications

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Compound of Interest		
Compound Name:	(S)-1-Boc-3-aminopyrrolidine	
Cat. No.:	B131890	Get Quote

**(S)-1-Boc-3-aminopyrrolidine**, with the CAS Number 147081-44-5, is a chiral synthetic building block of significant interest to researchers and drug development professionals.[1] Its defined stereochemistry and bifunctional nature, featuring a Boc-protected secondary amine within a pyrrolidine ring and a free primary amine, make it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly for pharmaceutical applications. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of bioactive compounds.

## **Chemical Structure and Physicochemical Properties**

**(S)-1-Boc-3-aminopyrrolidine**, systematically named tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, possesses a pyrrolidine ring with a primary amine at the third position and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. This structure is critical for its utility, allowing for selective reactions at the primary amine while the ring nitrogen is deactivated.

#### Chemical Structure:

- IUPAC Name: tert-butyl (S)-3-aminopyrrolidine-1-carboxylate
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>[2]
- SMILES: CC(C)(C)OC(=0)N1CC--INVALID-LINK--C1[2]



The key physicochemical properties of **(S)-1-Boc-3-aminopyrrolidine** are summarized in the table below, providing essential data for its handling, storage, and use in synthetic procedures.

Property	Value
CAS Number	147081-44-5
Molecular Weight	186.25 g/mol [2]
Appearance	Light yellow to colorless liquid
Density	1.067 g/mL at 25 °C[2]
Boiling Point	216-217 °C[2]
Refractive Index (n20/D)	1.4720[2]
Optical Rotation ([α]20/D)	-2° (c = 1 in chloroform)[2]

## **Synthesis and Experimental Protocols**

An economical and practical synthesis for **(S)-1-Boc-3-aminopyrrolidine** has been developed starting from the readily available and inexpensive chiral precursor, L-aspartic acid.[2] This multi-step synthesis involves protection, reduction, cyclization, and deprotection steps to yield the target compound with high optical purity.

# Experimental Protocol: Synthesis from L-Aspartic Acid[2]

This procedure outlines a six-step synthesis to obtain **(S)-1-Boc-3-aminopyrrolidine**.

Step 1: N-Cbz Protection of L-Aspartic Acid

 L-aspartic acid is reacted with benzyl chloroformate (Cbz-Cl) in the presence of sodium hydroxide and a phase transfer catalyst (benzyl triethylammonium chloride) to yield N-Cbz-Laspartic acid. Yield: 86%.

#### Step 2: Diesterification



 The N-protected aspartic acid is treated with acetyl chloride in methanol to produce the corresponding dimethyl ester. Yield: 90%.

## Step 3: Reduction of Esters

• The dimethyl ester is reduced using sodium borohydride in a methanol/THF solvent system to afford the corresponding diol. Yield: 90%.

## Step 4: Mesylation of Diol

• The diol is reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine in ethyl acetate to form the dimesylate. Yield: 85%.

## Step 5: Cyclization and Boc Protection

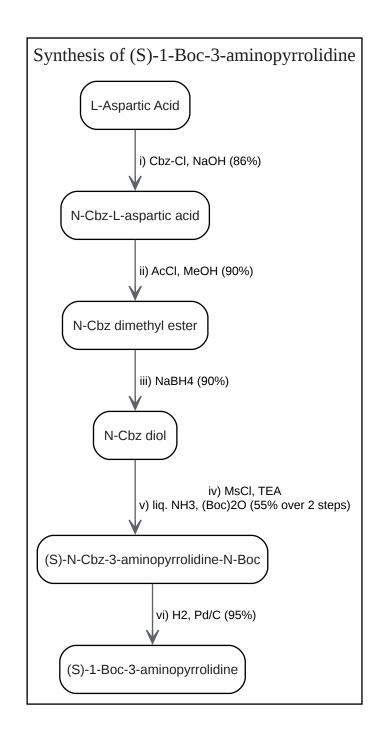
• The dimesylate is treated with liquid ammonia to induce ring closure. Subsequently, di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) is added in a one-pot reaction to protect the newly formed pyrrolidine nitrogen, yielding a biprotected intermediate. Yield: 65%.

#### Step 6: Cbz-Deprotection

• The Cbz group is removed via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in ethanol to give the final product, **(S)-1-Boc-3-aminopyrrolidine**. Yield: 95%.

Below is a diagram illustrating the synthetic workflow.





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Synthetic pathway from L-Aspartic acid.

## **Applications in Drug Discovery**

**(S)-1-Boc-3-aminopyrrolidine** is a crucial chiral building block for the synthesis of various pharmaceutical agents. Its stereocenter is often transferred to the final active pharmaceutical



ingredient (API), which is critical for its biological activity and selectivity.

## Synthesis of Histamine H₃ Receptor Antagonists

A prominent application is in the synthesis of Histamine H<sub>3</sub> receptor antagonists, which are being investigated for the treatment of various neurological and cognitive disorders.[3] The pyrrolidine moiety often serves as a central scaffold that can be functionalized to interact with the receptor.

## Representative Experimental Protocol: N-Alkylation

The primary amine of **(S)-1-Boc-3-aminopyrrolidine** can be functionalized through various reactions, such as N-alkylation, to build more complex molecular architectures. The following is a general protocol for its reaction with an electrophile.

## Step 1: Reaction Setup

- Dissolve **(S)-1-Boc-3-aminopyrrolidine** (1.0 equivalent) in an anhydrous aprotic solvent such as acetonitrile or DMF under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution.

#### Step 2: Addition of Electrophile

 Slowly add the alkylating agent (e.g., an alkyl halide or triflate, 1.1 equivalents) to the stirred reaction mixture at room temperature.

#### Step 3: Reaction and Monitoring

- The reaction may be heated (e.g., to 60-80 °C) to drive it to completion.
- Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

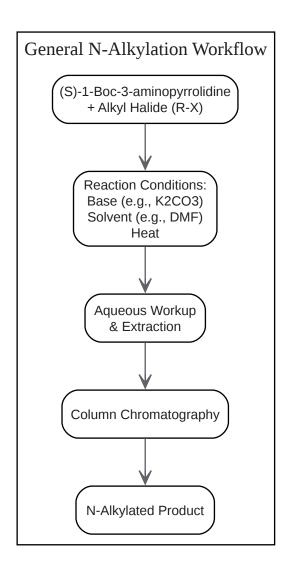
## Step 4: Workup and Purification

Once the starting material is consumed, cool the reaction to room temperature.



- Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

The workflow for this common synthetic transformation is depicted below.



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Typical N-alkylation experimental workflow.



In conclusion, **(S)-1-Boc-3-aminopyrrolidine** is a versatile and valuable chiral intermediate for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its readily available starting materials and well-established synthetic routes, coupled with its predictable reactivity, make it a cornerstone for the development of novel therapeutics.

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